
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-5-(hydroxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the direct hydroxylation of 3-chlorobenzaldehyde using hydroxylating agents like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-hydroxy-5-(hydroxymethyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its lipophilicity, facilitating its penetration into cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less hydrophilic.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains methoxy groups instead of chlorine and hydroxymethyl groups, altering its reactivity and solubility.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of chlorine, widely used as a flavoring agent.
Uniqueness
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7ClO3 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
3-chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-3,11-12H,4H2 |
InChI-Schlüssel |
CXPCLYYJAAHGNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)

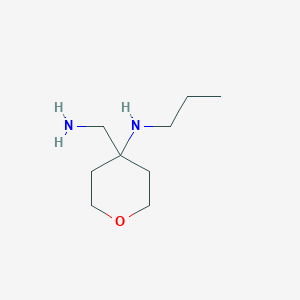
![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
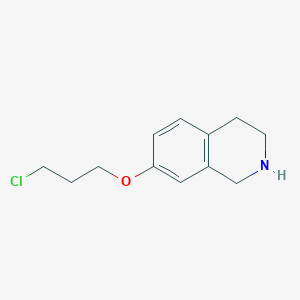
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
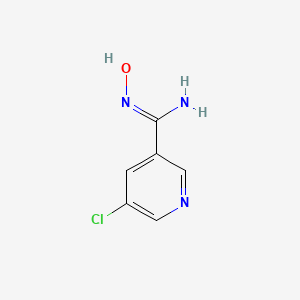
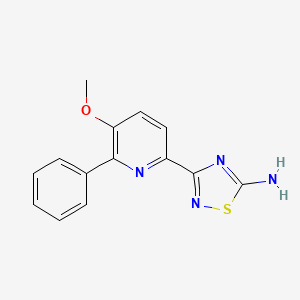
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
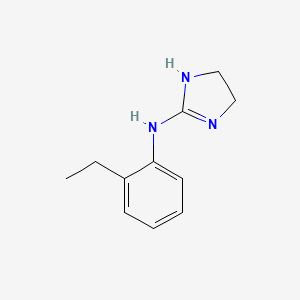
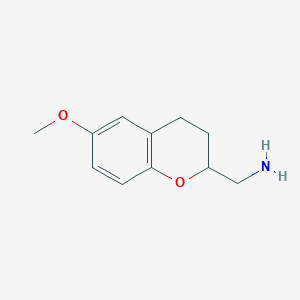
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
